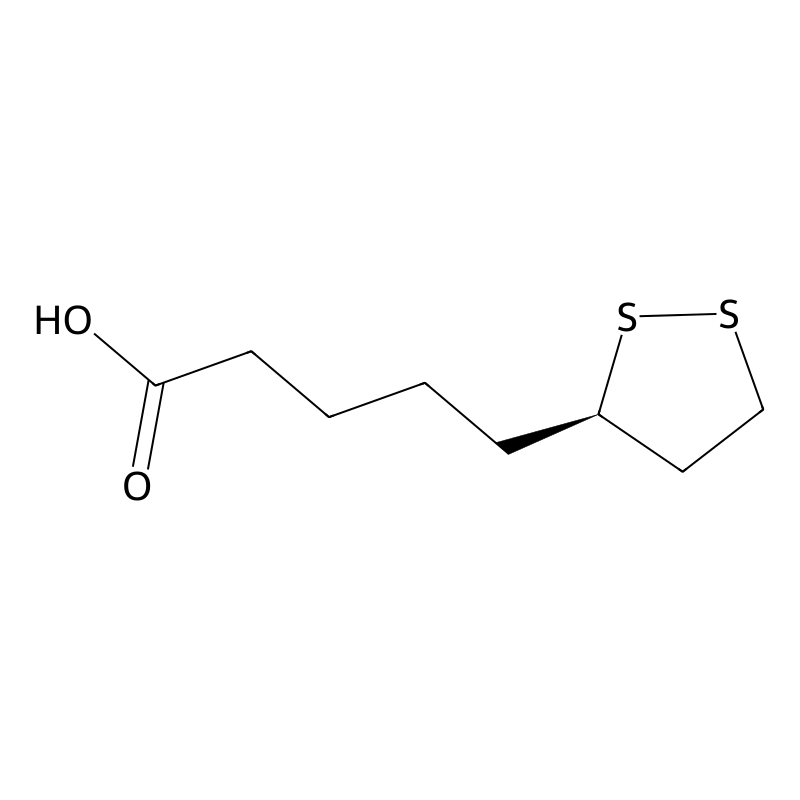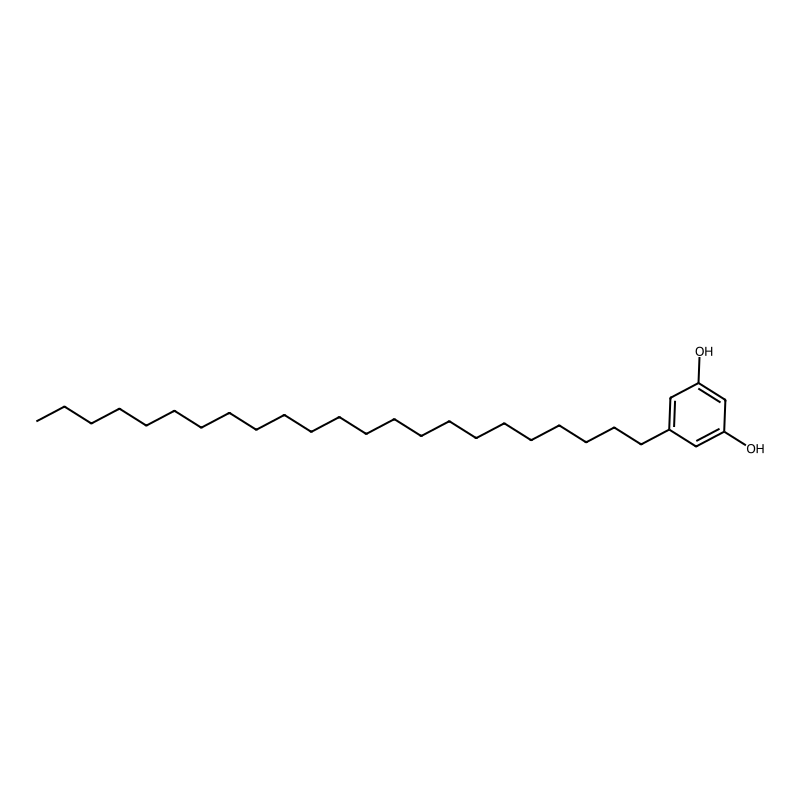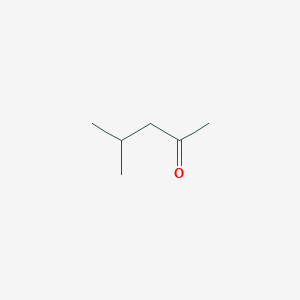Food & Cosmetic Component Standards
CAS No.:591-78-6
Molecular Formula:C6H12O
C4H9COCH3
C6H12O
C4H9COCH3
C6H12O
Molecular Weight:100.16 g/mol
Availability:
In Stock
CAS No.:1200-22-2
Molecular Formula:C8H14O2S2
Molecular Weight:206.3 g/mol
Availability:
In Stock
CAS No.:207-08-9
Molecular Formula:C20H12
Molecular Weight:252.3 g/mol
Availability:
In Stock
CAS No.:544-17-2
Molecular Formula:CH2CaO2
Molecular Weight:86.10 g/mol
Availability:
In Stock
CAS No.:70110-60-0
Molecular Formula:C29H52O2
Molecular Weight:432.7 g/mol
Availability:
In Stock
CAS No.:108-10-1
Molecular Formula:C6H12O
C6H12O
CH3COCH2CH(CH3)2
C6H12O
CH3COCH2CH(CH3)2
Molecular Weight:100.16 g/mol
Availability:
In Stock


![Benzo[k]fluoranthene](/img/structure-2d/800/S562937.png)


